

The evolutionary conservation of the USP28 pathway

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An In-depth Technical Guide to the Evolutionary Conservation of the USP28 Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

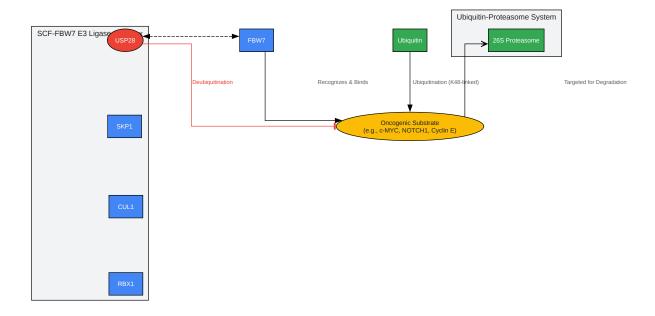
Ubiquitin-Specific Peptidase 28 (USP28) is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of numerous proteins involved in cell cycle progression, DNA damage response, and oncogenesis.[1][2] By counteracting the effects of E3 ubiquitin ligases, most notably F-box/WD repeat-containing protein 7 (FBW7), USP28 stabilizes key oncoproteins such as c-MYC, c-JUN, and NOTCH1, as well as tumor suppressors like p53 and CHK2.[2][3] This dual regulatory function places USP28 at a crucial node in cellular signaling, making it a compelling target for therapeutic intervention, particularly in oncology.[4][5][6] This guide provides a comprehensive overview of the evolutionary conservation of the USP28 pathway, detailed experimental protocols for its study, and its implications for drug development.

The USP28 Signaling Axis

The core function of USP28 is to reverse protein ubiquitination, a post-translational modification that typically targets proteins for degradation by the proteasome.[1] USP28 is a member of the largest family of DUBs and shares significant sequence homology with its closest paralog, USP25.[2] A primary mechanism of USP28 function involves its interaction with the SCF-FBW7 E3 ligase complex. FBW7 targets a range of proto-oncoproteins for ubiquitination and



subsequent degradation.[3] USP28 can form a ternary complex with FBW7 and its substrates, effectively "piggybacking" on the ligase to deubiquitinate and stabilize these target proteins.[3] [7] This intricate balance between ubiquitination and deubiquitination is essential for maintaining cellular homeostasis, and its dysregulation is a common feature in many cancers. [1][7]



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Caption: The core USP28-FBW7 signaling axis regulating substrate stability.



Evolutionary Conservation of the USP28 Pathway

The functional importance of the USP28 pathway is underscored by its strong evolutionary conservation across a wide range of species. This conservation extends from the primary sequence of USP28 itself to its key interacting partners and substrates.

Conservation of USP28 Orthologs

USP28 is highly conserved in jawed vertebrates, with identifiable orthologs in mammals, birds, reptiles, amphibians, and fish.[8] The core catalytic domain, in particular, shows high sequence identity, suggesting a conserved enzymatic function throughout vertebrate evolution. The gene Tp63, a key substrate of USP28 in squamous cell carcinoma, is the founding member of the p53 family and is itself significantly conserved, with similar proteins expressed in invertebrates like Caenorhabditis elegans and Drosophila melanogaster.[2]

Table 1: Conservation of USP28 Orthologs Across Vertebrate Species

Species	Common Name	Gene Symbol	Protein Length (amino acids)
Homo sapiens	Human	USP28	1,139
Pan troglodytes	Chimpanzee	USP28	1,178
Macaca mulatta	Rhesus monkey	USP28	1,140
Mus musculus	House mouse	Usp28	1,083
Rattus norvegicus	Norway rat	Usp28	1,143
Bos taurus	Domestic cattle	USP28	1,144
Canis lupus familiaris	Dog	USP28	1,144
Gallus gallus	Chicken	USP28	1,374
Xenopus tropicalis	Tropical clawed frog	usp28	1,104
Danio rerio	Zebrafish	usp28	1,163

(Data sourced from NCBI Orthologs database)[8][9]



Conservation of Key Pathway Components

The conservation of USP28's function is intrinsically linked to the conservation of its substrates and regulatory partners. Many of the primary substrates of the FBW7/USP28 axis are fundamental regulators of cell growth and proliferation, and as such, are highly conserved across species.

Table 2: Evolutionary Conservation of Key USP28 Pathway Components

Component	Function	Evolutionary Conservation
FBW7	E3 Ubiquitin Ligase; Substrate recognition	Highly conserved from yeast to humans. A critical tumor suppressor.
c-MYC	Transcription Factor; Controls cell growth, proliferation	Highly conserved proto- oncogene found in all animals.
NOTCH1	Receptor/Transcription Factor; Cell fate determination	Core component of the Notch signaling pathway, conserved across metazoans.
Cyclin E	Cell Cycle Regulator; G1/S transition	A key cell cycle protein, highly conserved in eukaryotes.
c-JUN	Transcription Factor; AP-1 component, stress response	A highly conserved proto- oncogene.

 $|\Delta Np63|$ Transcription Factor; Squamous cell identity | Member of the p53 family, with orthologs in invertebrates.[2] |

This deep evolutionary conservation of the entire pathway highlights its fundamental role in metazoan biology and reinforces its significance as a potential therapeutic target. A drug targeting a highly conserved enzyme like USP28 may have broad applicability across different cancer types that are dependent on the stabilization of its conserved substrates.[7]

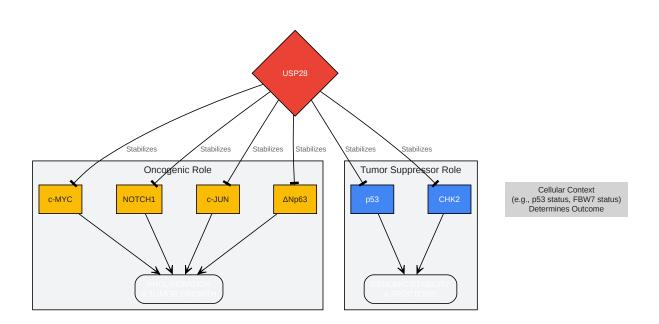
The Dual Role of USP28 in Cancer



The role of USP28 in cancer is complex; it can function as either an oncogene or a tumor suppressor depending on the cellular context and the genetic landscape of the tumor.[2] This duality is a direct consequence of its diverse range of substrates.

- Oncogenic Function: In many cancers, USP28 is overexpressed and promotes tumorigenesis by stabilizing oncoproteins like c-MYC, NOTCH1, and ΔNp63.[2][7] This leads to increased proliferation, inhibition of differentiation, and enhanced cell survival.[7]
- Tumor-Suppressive Function: Conversely, USP28 also stabilizes tumor suppressor proteins, including p53 and the DNA damage checkpoint kinase CHK2.[2] In this context, USP28 contributes to genomic stability and apoptosis following DNA damage.

The ultimate outcome of USP28 activity is therefore highly dependent on the status of other key genes, particularly the E3 ligase FBW7 and the tumor suppressor p53.[2]



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Caption: Logical framework of USP28's context-dependent dual role in cancer.

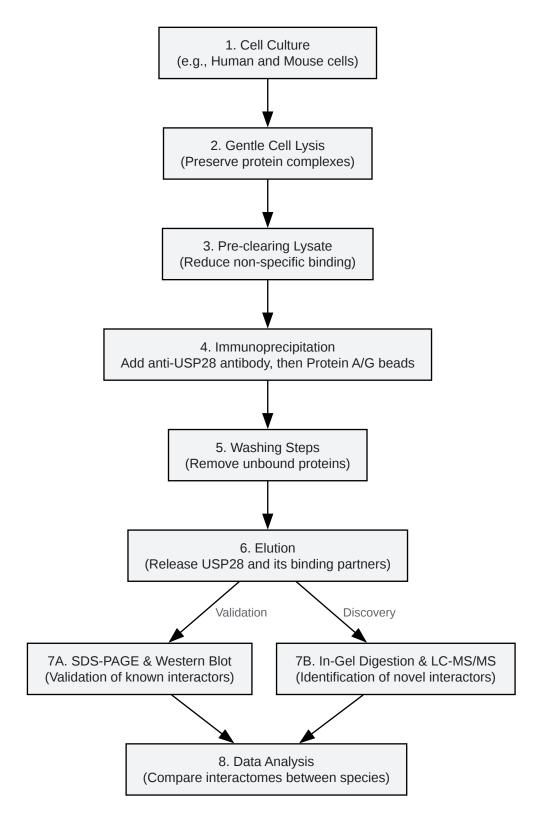
Experimental Methodologies for Studying Pathway Conservation

Investigating the USP28 pathway and its conservation requires a multi-faceted approach combining genetic, biochemical, and proteomic techniques. Below are detailed protocols for key experiments.

Experimental Workflow: Identifying Conserved Interacting Partners

A common workflow to identify and validate conserved protein-protein interactions involves Co-Immunoprecipitation (Co-IP) to isolate USP28-containing complexes, followed by Mass Spectrometry (MS) to identify the components of these complexes.





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Caption: Experimental workflow for identifying conserved USP28 interacting partners.



Protocol: Co-Immunoprecipitation (Co-IP)

Co-IP is used to isolate a target protein and its binding partners from a cell lysate.[10]

- Objective: To purify USP28-containing protein complexes from cells of different species to identify conserved interactions.
- Principle: An antibody specific to USP28 is used to capture it from a cell lysate. Proteins that are bound to USP28 will be "co-precipitated".[11]
- Reagents:
 - Lysis Buffer: Non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors.[11]
 - Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% NP-40).
 - Elution Buffer: Low pH buffer (e.g., 0.1 M Glycine-HCl, pH 2.5) or SDS-PAGE sample buffer (Laemmli buffer).[11]
 - Antibody: High-affinity, IP-grade antibody specific for USP28.
 - Beads: Protein A/G conjugated to agarose or magnetic beads.[12]

Procedure:

- Cell Lysis: Harvest cultured cells, wash with ice-cold PBS, and resuspend in ice-cold lysis buffer. Incubate on ice for 30 minutes with gentle agitation.[11]
- Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
- Pre-clearing (Optional): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator. Pellet the beads and discard them. This step reduces non-specific binding to the beads.[13]



- Immunoprecipitation: Add the primary anti-USP28 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.[11]
- Capture: Add equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.[11]
- Washing: Pellet the beads by centrifugation. Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold wash buffer.[11]
- Elution: After the final wash, resuspend the beads in elution buffer to release the bound proteins. Alternatively, for Western blot analysis, resuspend directly in 1X Laemmli sample buffer and boil for 5 minutes.[11]
- Downstream Analysis: The eluted proteins can be analyzed by Western Blot or Mass Spectrometry.

Protocol: Western Blot (Immunoblot)

Western blotting is used to detect specific proteins in a sample and can validate the presence of a known interactor in the Co-IP eluate.[14][15]

- Objective: To confirm the co-precipitation of a known USP28 interactor (e.g., FBW7 or c-MYC).
- Principle: Proteins separated by size via SDS-PAGE are transferred to a membrane, which is then probed with antibodies specific to the proteins of interest.[15]
- Procedure:
 - SDS-PAGE: Load the Co-IP eluate onto a polyacrylamide gel. Run the gel to separate proteins by molecular weight.[15]
 - Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16]
 - Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]



- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-c-MYC) overnight at 4°C with gentle agitation.[17]
- Washing: Wash the membrane three times for 5-10 minutes each with TBST.[17]
- Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[18]
- Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system or X-ray film.[16]

Protocol: Protein Identification by Mass Spectrometry (MS)

MS is a powerful technique for identifying the unknown proteins present in a Co-IP eluate.[19]

- Objective: To identify the complete set of proteins that interact with USP28 in a given sample.
- Principle: Proteins are enzymatically digested into smaller peptides. The mass-to-charge
 ratio of these peptides is measured by a mass spectrometer, and the resulting spectra are
 used to identify the peptides—and thus the original proteins—by searching against a protein
 database.[20][21]

Procedure:

- Sample Preparation: Run the Co-IP eluate on an SDS-PAGE gel for a short distance to concentrate the sample into a single band. Stain the gel with Coomassie Blue.[20]
- In-Gel Digestion: Excise the protein band from the gel. Destain, reduce, and alkylate the proteins within the gel piece. Digest the proteins overnight with a protease, typically trypsin.[20]
- Peptide Extraction: Extract the resulting peptides from the gel piece using a series of acetonitrile and formic acid washes.



- LC-MS/MS Analysis: Analyze the extracted peptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The LC separates the complex peptide mixture, and the MS/MS analyzes the individual peptides.[21]
- Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to search the generated MS/MS spectra against a protein sequence database (e.g., UniProt) for the relevant species. This identifies the proteins present in the original sample.[21]

Protocol: Chromatin Immunoprecipitation (ChIP)

ChIP is used to investigate the interaction of proteins with specific DNA regions in the cell.[23]

- Objective: To determine if USP28 or its stabilized transcription factor substrates (like c-MYC)
 are bound to the promoter regions of target genes, and if these binding patterns are
 conserved.
- Principle: Protein-DNA complexes in living cells are cross-linked. The chromatin is then sheared, and a specific antibody is used to immunoprecipitate the protein of interest along with its bound DNA. The DNA is then purified and identified.[24]
- Procedure:
 - Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.[24]
 - Cell Lysis and Chromatin Shearing: Lyse the cells to release the nuclei. Isolate the chromatin and shear it into smaller fragments (200-1000 bp) using sonication or enzymatic digestion.[23]
 - Immunoprecipitation: Incubate the sheared chromatin with an antibody against the protein of interest (e.g., anti-c-MYC) overnight at 4°C. Add Protein A/G beads to capture the antibody-protein-DNA complexes.[25]
 - Washing: Wash the beads to remove non-specifically bound chromatin.
 - Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C. Degrade proteins with Proteinase K.[25]



- DNA Purification: Purify the DNA from the sample.[24]
- Analysis: Analyze the purified DNA using qPCR (to check for binding at specific target genes) or high-throughput sequencing (ChIP-Seq) for genome-wide analysis.[24]

Implications for Drug Development

The high degree of conservation in the USP28 pathway has significant implications for the development of targeted therapies.

- Target Validity: The conserved role of USP28 in stabilizing key oncoproteins like c-MYC across species validates it as a robust therapeutic target for a variety of human cancers.[7]
- Preclinical Models: The conservation allows for the use of animal models (e.g., mouse) to
 accurately study the efficacy and toxicity of USP28 inhibitors, as the drug target and its
 downstream effects are likely to be similar to those in humans.
- Specificity Challenges: A major challenge is designing inhibitors that are specific for USP28 and do not cross-react with its close homolog, USP25, which is involved in immune regulation.[5] Off-target inhibition of USP25 could lead to significant side effects.[5] Recent structural biology studies have analyzed the inhibitor binding sites of both enzymes, revealing they are identical in some regions, which explains the lack of specificity in current inhibitors and provides a roadmap for designing more selective molecules.[5][26]

Conclusion

The USP28 pathway is a fundamentally important and evolutionarily conserved regulatory system that controls the stability of a wide array of proteins critical for cell function and viability. Its core components, including USP28 itself, the E3 ligase FBW7, and key substrates like c-MYC, are conserved throughout vertebrate evolution, highlighting their indispensable roles. This conservation makes the USP28 pathway an attractive target for cancer therapy, though the development of specific inhibitors remains a key challenge. The experimental protocols and frameworks outlined in this guide provide a robust toolkit for researchers to further investigate the intricacies of this pathway, explore its conservation, and aid in the development of novel therapeutics.



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